Cyclohexanone, 2-[(1-methyl-1H-indol-3-yl)methylene]-, (2Z)-
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Overview
Description
Cyclohexanone, 2-[(1-methyl-1H-indol-3-yl)methylene]-, (2Z)- is a chemical compound that features a cyclohexanone ring substituted with a methylene group linked to a 1-methyl-1H-indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanone, 2-[(1-methyl-1H-indol-3-yl)methylene]-, (2Z)- typically involves the reaction of cyclohexanone with 1-methyl-1H-indole-3-carbaldehyde under specific conditions. One common method includes the use of a base such as sodium hydroxide or potassium carbonate in an organic solvent like ethanol or methanol. The reaction is usually carried out at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
Cyclohexanone, 2-[(1-methyl-1H-indol-3-yl)methylene]-, (2Z)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or other reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or other reduced derivatives.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
Cyclohexanone, 2-[(1-methyl-1H-indol-3-yl)methylene]-, (2Z)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Cyclohexanone, 2-[(1-methyl-1H-indol-3-yl)methylene]-, (2Z)- involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, potentially modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- Cyclohexanone, 2-methyl-
- Cyclohexanone, 2-(1H-indol-3-yl)-
- Cyclohexanone, 2-(1-methyl-1H-indol-3-yl)-
Uniqueness
Cyclohexanone, 2-[(1-methyl-1H-indol-3-yl)methylene]-, (2Z)- is unique due to the presence of both the cyclohexanone and indole moieties, which confer distinct chemical and biological properties
Properties
CAS No. |
877175-21-8 |
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Molecular Formula |
C16H17NO |
Molecular Weight |
239.31 g/mol |
IUPAC Name |
2-[(1-methylindol-3-yl)methylidene]cyclohexan-1-one |
InChI |
InChI=1S/C16H17NO/c1-17-11-13(14-7-3-4-8-15(14)17)10-12-6-2-5-9-16(12)18/h3-4,7-8,10-11H,2,5-6,9H2,1H3 |
InChI Key |
KHNGJSLRYIYTAP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C=C3CCCCC3=O |
Origin of Product |
United States |
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